molecular formula C12H13NO4 B12881845 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid CAS No. 148101-63-7

4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid

Cat. No.: B12881845
CAS No.: 148101-63-7
M. Wt: 235.24 g/mol
InChI Key: XVQYMTOWJHZSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid, pinacol ester
  • 4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate

Uniqueness

4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the butanoic acid moiety.

Properties

CAS No.

148101-63-7

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)butanoic acid

InChI

InChI=1S/C12H13NO4/c1-13-9-6-5-8(3-2-4-11(14)15)7-10(9)17-12(13)16/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

XVQYMTOWJHZSNP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCCC(=O)O)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.